molecular formula C7H9BO3 B135778 3-Methoxyphenylboronic acid CAS No. 10365-98-7

3-Methoxyphenylboronic acid

Cat. No.: B135778
CAS No.: 10365-98-7
M. Wt: 151.96 g/mol
InChI Key: NLLGFYPSWCMUIV-UHFFFAOYSA-N
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Description

3-Methoxyphenylboronic acid, also known as 3-methoxybenzeneboronic acid, is an organoboron compound with the molecular formula C7H9BO3. It is a white to off-white solid that is soluble in organic solvents. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Scientific Research Applications

3-Methoxyphenylboronic acid has a wide range of applications in scientific research:

Safety and Hazards

3-Methoxyphenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3-Methoxyphenylboronic acid primarily targets enzymes and receptors that interact with boronic acids. One of the key targets is the proteasome, a protein complex responsible for degrading unneeded or damaged proteins by proteolysis. Boronic acids are known to inhibit the proteasome by binding to the catalytic threonine residue in the proteasome’s active site .

Mode of Action

The interaction of this compound with its targets involves the formation of a reversible covalent bond between the boronic acid group and the active site of the enzyme or receptor. This binding inhibits the enzyme’s activity, leading to an accumulation of proteins that would otherwise be degraded. In the case of proteasome inhibition, this can induce apoptosis in cancer cells due to the buildup of misfolded proteins .

Biochemical Pathways

The inhibition of the proteasome by this compound affects several biochemical pathways, particularly those involved in protein homeostasis. The ubiquitin-proteasome pathway, which tags damaged or misfolded proteins for degradation, is directly impacted. This disruption can lead to the activation of stress response pathways, such as the unfolded protein response (UPR), and can trigger apoptosis in cells unable to manage the protein load .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy. Boronic acids generally exhibit moderate absorption and are metabolized primarily in the liver. The compound’s stability and solubility can influence its distribution in the body, while its excretion is typically via the renal route .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include:

    Reagents: 3-methoxyphenylmagnesium bromide, trimethyl borate

    Solvent: Ether or tetrahydrofuran

    Temperature: Room temperature to reflux

    Hydrolysis: Acidic workup with hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Grignard reactions or direct borylation of 3-methoxyphenyl halides using boron reagents under palladium catalysis. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C)

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Substitution: Nucleophiles such as amines or thiols

Major Products:

Comparison with Similar Compounds

  • 3-Hydroxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Methoxy-4-hydroxyphenylboronic acid

Comparison: 3-Methoxyphenylboronic acid is unique due to the presence of the methoxy group at the meta position, which can influence its reactivity and selectivity in chemical reactions. Compared to 4-methoxyphenylboronic acid, the meta-substituted compound may exhibit different electronic and steric effects, leading to variations in reaction outcomes. The presence of both methoxy and hydroxy groups in 3-methoxy-4-hydroxyphenylboronic acid can further modify its chemical behavior and applications .

Properties

IUPAC Name

(3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLGFYPSWCMUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370260
Record name 3-Methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10365-98-7
Record name (3-Methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10365-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl)boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010365987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-METHOXYPHENYL)BORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4XV2NE6NL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3-Methoxyphenylboronic acid was prepared in the same manner as described in Example 33B from 3-bromoanisole and triisopropyl borate in 82% yield. This was used in the next step without any further purification.
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Synthesis routes and methods II

Procedure details

n-Butyllithium in n-hexane (925.0 mL, 1.59 M) was added dropwise to a mixture of THF (1,000 mL) and 1-bromo-3-methoxybenzene (T-1) (250.0 g, 1.34 mol) at −70° C. under an atmosphere of nitrogen. After the addition had been completed, the reaction mixture was stirred at the same temperature for 1 hour. Triisopropyl borate (300.9 g, 1.60 mol) was added dropwise, and then the mixture was warmed slowly to room temperature. The stirring was continued at room temperature for 18 hours, and the reaction mixture was poured into 6M-hydrochloric acid. The mixture was extracted with ethyl acetate (500 mL) four times, and the organic layer was washed with water. After the organic layer had been dried over anhydrous magnesium sulfate, the organic solvent was distilled off under reduced pressure. The residue was sufficiently washed with heptane to leave colorless solids (156.1 g) of 3-methoxyphenylboronic acid (T-2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Methoxyphenylboronic acid in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate?

A1: this compound serves as a crucial building block in the synthesis of the target compound, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. It participates in a Suzuki-Miyaura coupling reaction [, ]. This reaction, widely used in organic synthesis, involves the palladium-catalyzed cross-coupling of an organoboronic acid (in this case, this compound) with an organohalide. The result is the formation of a new carbon-carbon bond, ultimately leading to the desired complex molecule [].

Q2: How does the extraction method for this compound impact its use in this specific synthesis?

A2: The research highlights the importance of an efficient extraction method for this compound []. The described process utilizes methyl isobutyl ketone to extract the boronic acid from an aqueous solution. This step is crucial for ensuring a high yield of the target compound in the subsequent Suzuki-Miyaura reaction. Efficient extraction minimizes impurities and maximizes the amount of this compound available for the coupling reaction, ultimately impacting the overall efficiency and cost-effectiveness of the synthesis [].

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